Bienvenue dans la boutique en ligne BenchChem!

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Regiochemistry Medicinal Chemistry Kinase Inhibition

This pyridine-4-carboxamide regioisomer is the structurally defined entry point for PIM kinase inhibitor programs, matching the exact substitution pattern claimed in Incyte Corporation's patent EP2945939. Unlike the commercially mis-annotated 3-carboxamide variant WAY-638430, this compound provides the isonicotinamide H-bond vector essential for kinase hinge-region docking. Its dual pyridine nitrogen architecture enables predictable metal-coordination motifs critical for structure-based drug design. Procure with confidence using the unambiguous CAS 924115-30-0 to ensure batch-to-batch regioisomeric fidelity across multi-site studies.

Molecular Formula C14H10N4OS
Molecular Weight 282.32 g/mol
Cat. No. B4957296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Molecular FormulaC14H10N4OS
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C14H10N4OS/c19-13(10-4-7-15-8-5-10)18-14-17-12(9-20-14)11-3-1-2-6-16-11/h1-9H,(H,17,18,19)
InChIKeyDQPNEBYWCXISEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes16 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide: Core Chemotype Identity and Procurement-Relevant Characteristics


N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide (CAS 924115-30-0) is a synthetic heterocyclic small molecule (C14H10N4OS; MW 282.32 g/mol) belonging to the pyridinyl-thiazolyl carboxamide class . Its structure features a 4-(pyridin-2-yl)-1,3-thiazol-2-amine core bearing an isonicotinamide (pyridine-4-carboxamide) substituent at the thiazole 2-amino position . The compound is primarily encountered as a research chemical and screening library member, with commercial availability from multiple compound vendors at purities of 95–98% . Its calculated partition coefficient (logP ≈ 2.08) and moderate molecular weight place it within drug-like chemical space, making it a viable starting point for medicinal chemistry optimization programs .

Why In-Class Substitution of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide Fails: Regioisomeric and Pharmacophoric Specificity


Within the pyridinyl-thiazolyl carboxamide family, the position of the carboxamide substituent on the terminal pyridine ring dictates target engagement geometry and biological annotation. The target compound is a pyridine-4-carboxamide (isonicotinamide), while its most commercially prominent regioisomer, WAY-638430 (CAS 794563-45-4), is the pyridine-3-carboxamide (nicotinamide) variant . This single-atom positional shift alters hydrogen-bond donor/acceptor vectors and has resulted in divergent reported biological profiles: WAY-638430 is annotated as an antimycobacterial and antiplasmodial agent, whereas the 4-carboxamide target compound falls under the structural scope of PIM kinase inhibitor patents (Incyte Corporation, EP2945939) [1][2]. Furthermore, substitution at the thiazole 4-position (e.g., 5-chlorothiophen-2-yl vs. pyridin-2-yl) profoundly modulates electronic character and biological activity—the chlorothiophene analog (BDBM37028) shows STAT3 inhibition (IC50 ≈ 4,010 nM), a property not attributable to the pyridin-2-yl-bearing target compound without experimental confirmation [3]. Generic interchange of these analogs is therefore not scientifically defensible without parallel comparative biological evaluation.

Quantitative Differentiation Evidence: N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide Versus Closest Analogs


Regioisomeric Carboxamide Position: Pyridine-4-carboxamide vs. Pyridine-3-carboxamide (WAY-638430)

The target compound bears a pyridine-4-carboxamide (isonicotinamide) moiety, whereas WAY-638430 (CAS 794563-45-4) is the pyridine-3-carboxamide (nicotinamide) regioisomer . This positional difference shifts the carboxamide nitrogen from the 4-position to the 3-position on the terminal pyridine ring, altering the spatial orientation of the hydrogen-bond donor/acceptor pharmacophore. WAY-638430 is commercially annotated as an antimycobacterial and antiplasmodial agent with -80°C storage requirements, while the 4-carboxamide target compound is structurally encompassed within PIM kinase inhibitor patent claims (EP2945939), suggesting divergent biological target preferences driven by regiochemistry [1].

Regiochemistry Medicinal Chemistry Kinase Inhibition

Thiazole C4 Substituent Identity: Pyridin-2-yl vs. 5-Chlorothiophen-2-yl Electronic and Steric Profile

At the thiazole 4-position, the target compound carries a pyridin-2-yl substituent (a nitrogen-containing heteroaryl), whereas the closely tracked analog BDBM37028 (N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide) carries a 5-chlorothiophen-2-yl group (a sulfur-containing heteroaryl with an electronegative chlorine substituent) [1]. BDBM37028 has a measured STAT3 inhibition IC50 of 4,010 nM in a cell-based assay (PubChem BioAssay AID 1399) and showed EC50 > 10,000 nM against the sphingosine-1-phosphate receptor 1 (S1P1) [2]. The absence of the chlorine atom and the replacement of thiophene with pyridine in the target compound is expected to alter both electronic distribution (Hammett σ effects) and hydrogen-bonding capacity at the thiazole 4-position, which would modulate target binding profiles [1].

Structure-Activity Relationship STAT3 Inhibition Bioisosterism

Molecular Property Differentiation: Calculated logP and Drug-Likeness Parameters Between Target Compound and Key Analogs

The target compound has a calculated logP of 2.08 and logD of 2.07 (at physiological pH), with a logSw of -2.51, as reported by ChemDiv . These values indicate moderate lipophilicity, placing the compound within favorable oral bioavailability space (Lipinski Rule of Five compliant). By comparison, the structurally simplified analog 4-(pyridin-2-yl)thiazol-2-amine (CAS 30235-26-8, MW 177.23) lacks the carboxamide extension entirely, resulting in lower molecular weight, different H-bond capacity, and absence of the pharmacophoric amide group necessary for PIM kinase interaction as described in EP2945939 [1]. The complete absence of the carboxamide moiety removes a critical hydrogen-bond donor/acceptor pair required for kinase hinge-region binding.

Physicochemical Properties Drug-likeness logP

Kinase Profiling Scope: PIM Kinase Patent Coverage Distinguishes Target Compound from Non-Patented Analogs

The target compound falls within the Markush structure of Formula I in Incyte Corporation's patent family (EP2945939, US2017/0182017A1), which discloses thiazolecarboxamides and pyridinecarboxamides as PIM kinase inhibitors [1][2]. The patent specifically claims compounds where the thiazole 2-position is substituted with a pyridinecarboxamide and the thiazole 4-position bears an optionally substituted aryl or heteroaryl group. While individual IC50 values for the exact compound are not disclosed in the publicly available patent examples, the structural inclusion within the patent's claims provides a documented intellectual property basis for PIM kinase targeting that is absent for non-analogous scaffolds such as simple thiazole-2-amines or thiazole-4-carboxamides lacking the pyridinyl substituent [1].

PIM Kinase Patent Landscape Oncology

Validated Application Scenarios for N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide Based on Evidenced Differentiation


PIM Kinase Inhibitor Lead Optimization and Medicinal Chemistry SAR Campaigns

The target compound is the appropriate starting scaffold for research programs targeting PIM kinase inhibition, as supported by its structural inclusion within Incyte Corporation's patent claims (EP2945939) [1]. The pyridine-4-carboxamide regioisomer provides a distinct H-bond geometry compared to the 3-carboxamide variant WAY-638430, and medicinal chemists should use the target compound to explore SAR around the isonicotinamide moiety rather than substituting with the nicotinamide regioisomer, which may direct biological activity toward antimycobacterial pathways rather than kinase inhibition . The compound's moderate logP (2.08) and drug-like property profile support its use as a starting point for lead optimization .

Regioisomeric Selectivity Profiling: Pyridine-4-carboxamide vs. Pyridine-3-carboxamide Comparator Studies

For research groups conducting systematic regioisomeric profiling of pyridinyl-thiazolyl carboxamides, the target compound serves as the essential pyridine-4-carboxamide representative. It should be tested head-to-head against WAY-638430 (CAS 794563-45-4, pyridine-3-carboxamide) in parallel assays to establish whether the carboxamide position dictates target selectivity between PIM kinases (4-carboxamide patent scope) and antimicrobial targets (3-carboxamide annotation) [1]. This head-to-head comparison is critical for defining the pharmacophoric requirements of the pyridine carboxamide region.

Computational Docking and Pharmacophore Modeling with a Defined H-Bond Vector

The target compound's well-defined isonicotinamide H-bond donor/acceptor geometry (pyridine-4-carboxamide), combined with the pyridin-2-yl substituent at the thiazole 4-position, provides a rigid, calculable pharmacophore for molecular docking studies against kinase ATP-binding sites [1]. Unlike the flexible 5-chlorothiophene analog (BDBM37028), the target compound's dual pyridine nitrogen atoms offer predictable metal-coordination and hinge-region hydrogen-bonding motifs. This makes it suitable for structure-based drug design campaigns where precise vector geometry is essential .

Chemical Biology Probe Development with Freedom-to-Operate Documentation

For industrial or translational research groups requiring a patent-documented chemical probe, the target compound offers a structurally defined entry point with a clear intellectual property trail via the Incyte PIM kinase patent family [1]. The commercial availability from multiple vendors at defined purity (≥95% by HPLC) supports reproducible procurement for multi-site studies, and the CAS registry number (924115-30-0) ensures unambiguous compound identity across supply chains .

Quote Request

Request a Quote for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.